4-Chloromethyl-2-(3-pyridyl)thiazole
Description
4-Chloromethyl-2-(3-pyridyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at the 4-position and a pyridyl group at the 2-position. This structure combines the electron-withdrawing properties of the chlorine atom with the aromatic and hydrogen-bonding capabilities of the pyridine ring, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its chloromethyl group enhances reactivity in nucleophilic substitution reactions, enabling further functionalization for drug discovery .
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7ClN2S/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2 |
InChI Key |
GEYLDVNZFJYIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 4-chloromethyl-2-(3-pyridyl)thiazole are influenced by its substituents. Below is a comparative analysis with key analogues:
Key Structural Determinants of Activity
- Electron-Withdrawing Groups : Chlorine and CF3 substituents enhance electrophilicity and enzyme binding but may increase toxicity.
- Aromatic Substituents : Pyridyl groups improve solubility and hydrogen-bonding capacity, whereas phenyl/aryl groups enhance π–π stacking in enzyme pockets .
- Positional Effects : Substituents at the 4-position of thiazole (e.g., ClCH2 vs. CH3) critically influence reactivity and bioactivity, while 2-position groups (pyridyl vs. phenyl) dictate target selectivity .
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